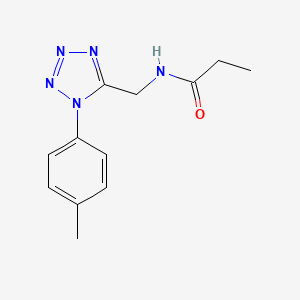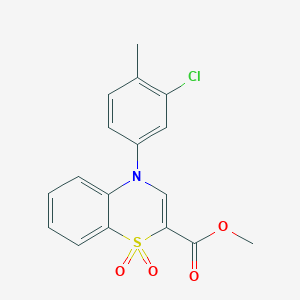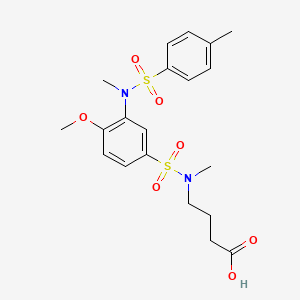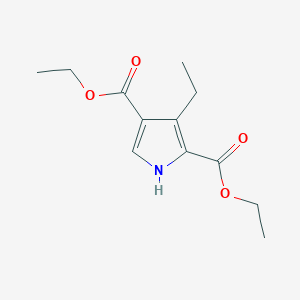
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate (DEP) is an organic compound that has been widely studied for its various properties and applications. DEP is a colorless, crystalline solid with a molecular weight of 214.23 g/mol. It is a derivative of pyrrole and is characterized by its unique structure. DEP is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug development.
科学的研究の応用
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate has been widely studied for its various properties and applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and chromophores. This compound has also been used in the synthesis of drugs, such as anti-cancer agents and anti-inflammatory agents. In addition, this compound has been used in the synthesis of organic catalysts, such as enzymes and organometallic complexes.
作用機序
The mechanism of action of Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This inhibition of enzymes results in the inhibition of the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to have antioxidant properties, which may play a role in its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to have anti-cancer effects in animal studies, as well as anti-tumor effects in cell culture studies.
実験室実験の利点と制限
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, it is a stable compound that can be stored for long periods of time without degradation. However, this compound is a relatively toxic compound, and it should be handled with care in the laboratory.
将来の方向性
Future research on Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and organic synthesis. In addition, further research should be conducted to explore the potential therapeutic effects of this compound in humans and animals. Finally, further research should focus on the development of new synthetic methods for the production of this compound.
合成法
Diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through a variety of methods, including the reaction of ethyl chloroacetate and pyrrole. This reaction produces a mixture of this compound and the corresponding pyrrole derivative, which can then be separated and purified by column chromatography. This compound can also be synthesized through the reaction of ethyl chloroacetate and pyrrole in the presence of a base, such as sodium methoxide. This reaction produces a mixture of this compound and the corresponding pyrrole derivative, which can then be separated and purified by column chromatography.
特性
IUPAC Name |
diethyl 3-ethyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-4-8-9(11(14)16-5-2)7-13-10(8)12(15)17-6-3/h7,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKGICNBLYZXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2619261.png)

![N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619263.png)
![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)

![methyl 2-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2619268.png)

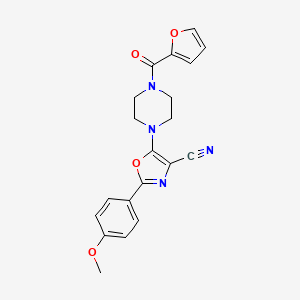
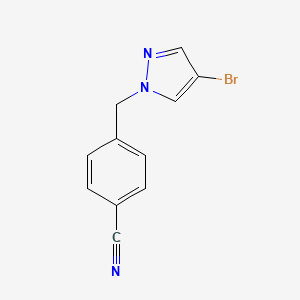
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)
![N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2619278.png)
